4-Propoxy Substituent Confers Predicted ~2‑Fold Improvement in Liver Alcohol Dehydrogenase (LAD) Inhibition Potency Relative to 4‑Methylpyrazole (Fomepizole)
A systematic SAR study of 4‑substituted pyrazoles demonstrated that increasing the lipophilicity of the 4‑position substituent (quantified by π‑hydrophobicity constants) directly correlates with enhanced inhibitory potency against both rat and human liver alcohol dehydrogenase (LAD). Each additional methylene unit in the 4‑alkyl chain increases inhibitory potency by approximately 2‑fold [1]. The 4‑propoxy substituent present in the target compound (N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide) is predicted, based on this quantitative SAR, to exhibit a Ki < 0.1 µM for LAD, approximately 2‑fold lower (more potent) than the Ki of 0.1–0.2 µM reported for 4‑methylpyrazole (fomepizole), the clinically used ADH inhibitor [1][2]. This predicted potency gain is class‑level inference derived from the established linear relationship between 4‑substituent hydrophobicity and ADH Ki.
| Evidence Dimension | Liver alcohol dehydrogenase (LAD) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Predicted Ki < 0.1 µM (based on SAR extrapolation for 4-propoxy substitution) |
| Comparator Or Baseline | 4-Methylpyrazole (fomepizole): Ki = 0.1–0.2 µM (experimentally determined against human LAD) |
| Quantified Difference | Approximately 2‑fold lower Ki (greater potency) predicted for the 4‑propoxy analog |
| Conditions | Human liver alcohol dehydrogenase, in vitro inhibition assay; SAR derived from Cornell et al. (1983) and Henry (1980) |
Why This Matters
For research programs investigating ADH‑mediated toxicology or ethanol metabolism, the 4‑propoxy modification offers a predicted potency advantage over the generic 4‑methyl inhibitor fomepizole, potentially reducing the required experimental concentration by ~50% and thereby lowering off‑target risk at the pyrazole scaffold level.
- [1] Cornell NW, et al. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. Arch Biochem Biophys, 1983;227(1):81-90. PMID: 6357100. View Source
- [2] Henry DR. Synthesis and Structure-activity Relationships of Some 4-substituted Pyrazole and Isoxazole Inhibitors of Liver Alcohol Dehydrogenase. Oregon State University, 1980. View Source
